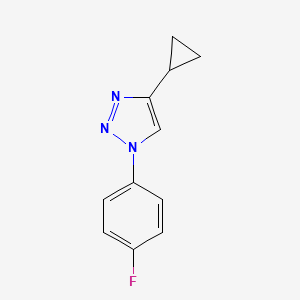

4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole

CAS No.: 2097933-10-1

Cat. No.: VC6733062

Molecular Formula: C11H10FN3

Molecular Weight: 203.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097933-10-1 |

|---|---|

| Molecular Formula | C11H10FN3 |

| Molecular Weight | 203.22 |

| IUPAC Name | 4-cyclopropyl-1-(4-fluorophenyl)triazole |

| Standard InChI | InChI=1S/C11H10FN3/c12-9-3-5-10(6-4-9)15-7-11(13-14-15)8-1-2-8/h3-8H,1-2H2 |

| Standard InChI Key | KMYIPIKEWCYMFA-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CN(N=N2)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is C₁₁H₉FN₃, derived from its triazole ring (C₂HN₃), 4-fluorophenyl substituent (C₆H₄F), and cyclopropyl group (C₃H₅). The molecular weight is calculated as 219.21 g/mol, consistent with triazole derivatives bearing aromatic and aliphatic substituents .

IUPAC Name and SMILES Notation

The systematic IUPAC name is 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole, reflecting the substituent positions on the triazole ring. The SMILES notation is C1CC1C2=CN=NN2C3=CC=C(C=C3)F, which encodes the cyclopropyl group (C1CC1), triazole ring (C2=CN=NN2), and 4-fluorophenyl moiety (C3=CC=C(C=C3)F) .

Structural Analogs and Derivatives

Key structural analogs include:

-

5-Cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (C₁₂H₁₀FN₃O₂): Features a carboxylic acid group at the 4-position .

-

N-Cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (C₁₃H₁₀F₄N₄O): Includes a trifluoromethyl group and carboxamide substituent .

These derivatives highlight the versatility of the triazole scaffold for functionalization, which can modulate solubility, reactivity, and biological activity .

Synthesis and Reactivity

General Synthetic Routes

The synthesis of 1,2,3-triazoles typically employs Huisgen azide-alkyne cycloaddition (CuAAC), though alternative methods are reported:

-

Copper-Catalyzed Cycloaddition: Reaction of 4-fluorophenyl azide with cyclopropyl acetylene precursors under Cu(I) catalysis yields regioselective 1,4-disubstituted triazoles .

-

Nucleophilic Substitution: Substitution reactions on preformed triazole cores, such as introducing cyclopropyl groups via alkylation or cross-coupling .

For example, the synthesis of 5-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves cycloaddition followed by oxidation of a propargyl alcohol intermediate .

Key Reaction Conditions

Physicochemical Properties

Spectroscopic Data

While experimental spectra for 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole are unavailable, analogs provide insights:

-

¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), cyclopropyl CH₂ (δ 1.2–1.8 ppm), and triazole CH (δ 8.5–9.0 ppm) .

-

¹³C NMR: Triazole carbons (δ 140–150 ppm), fluorophenyl carbons (δ 115–165 ppm), and cyclopropyl carbons (δ 10–20 ppm) .

Thermodynamic Stability

Density functional theory (DFT) calculations on similar triazoles predict low-energy conformers due to the planar triazole ring and minimal steric hindrance between substituents . The cyclopropyl group enhances rigidity, potentially improving metabolic stability.

Computational and Experimental Challenges

Gaps in Literature

Direct data on 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole remain sparse. Most studies focus on analogs with additional functional groups (e.g., carboxylic acids, sulfonylpyrrolidin) . Experimental validation of its synthesis, stability, and bioactivity is needed.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume